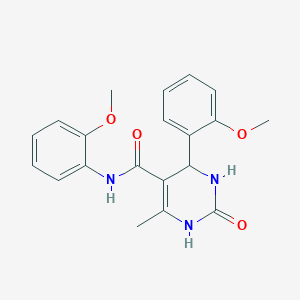

![molecular formula C20H14ClF2N5O2 B2449787 N-(2-((3-(2-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-3,4-二氟苯甲酰胺 CAS No. 1021066-54-5](/img/structure/B2449787.png)

N-(2-((3-(2-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-3,4-二氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group. The compound is likely to be involved in various biological activities, as suggested by the presence of the 1,2,4-triazole moiety .

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, a series of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various computational chemistry tools. For instance, the geometry optimization of the molecular structure of the studied compound can be carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, the synthesized bis(acetyl) derivatives were characterized by the presence of an elongated spacer between the two carboxamide groups as well as the position of acetyl moiety on the aromatic ring .科学研究应用

Green Chemistry Synthesis

This compound, being a 1,2,4-triazole derivative, can be synthesized using green chemistry methods . Green chemistry has become an increasing part of research interest in the last two decades . Nonconventional “green” sources for chemical reactions include microwave, mechanical mixing, visible light, and ultrasound .

Biological and Pharmacological Applications

1,2,4-triazoles have important applications in pharmaceutical chemistry . They possess biological/pharmacophoric properties . The focus is on compounds/scaffolds that possess these properties .

Anticancer Activity

Some 1,2,4-triazole derivatives have shown potential anticancer activity . This compound could potentially be explored for similar applications .

Antimicrobial Activity

1,2,4-triazole derivatives have been found to exhibit antimicrobial properties . This compound could potentially be used in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

1,2,4-triazole derivatives have also been found to exhibit analgesic and anti-inflammatory properties . This compound could potentially be used in the development of new analgesic and anti-inflammatory drugs .

Antioxidant Activity

1,2,4-triazole derivatives have been found to exhibit antioxidant properties . This compound could potentially be used in the development of new antioxidant drugs .

Antiviral Activity

1,2,4-triazole derivatives have been found to exhibit antiviral properties . This compound could potentially be used in the development of new antiviral drugs .

Enzyme Inhibitors

1,2,4-triazole derivatives have been found to exhibit enzyme inhibitory properties . This compound could potentially be used in the development of new enzyme inhibitors .

作用机制

Target of Action

Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation. This could result in anti-inflammatory effects.

Biochemical Pathways

The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins .

未来方向

属性

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILKWQIIJRFVBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

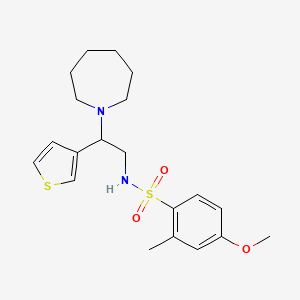

![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)

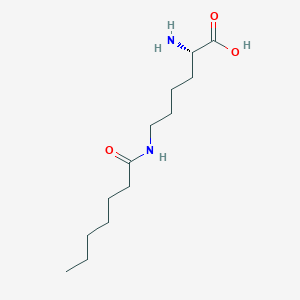

![4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid](/img/structure/B2449706.png)

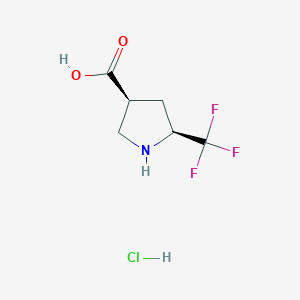

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)

![6-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449713.png)

![1-(2-Aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2449715.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2449717.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2449718.png)

![(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2449724.png)

![N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2449726.png)